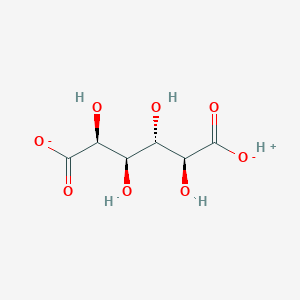
D-altrarate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-altrarate(1-) is an altrarate(1-) that is the conjugate base of D-altraric acid. It is a conjugate base of a D-altraric acid. It is a conjugate acid of a D-altrarate(2-). It is an enantiomer of a L-altrarate(1-).
Wissenschaftliche Forschungsanwendungen
Hepatotoxicity in Rheumatoid Arthritis and Chronic Viral Hepatitis Patients
Research shows that the use of disease-modifying anti-rheumatic drugs (DMARDs) in rheumatoid arthritis (RA) patients with chronic viral hepatitis (CVH) is associated with a high incidence of hepatotoxicity. This includes drugs like hydroxychloroquine, which is generally believed to be less hepatotoxic (Mok et al., 2000).
Hepatotoxicity in RA or Psoriatic Arthritis Treated with Methotrexate and/or Leflunomide
Another study explored the incidence of elevated alanine aminotransferase/aspartate aminotransferase (ALT/AST) enzymes associated with methotrexate (MTX), leflunomide (LEF) and MTX+LEF versus other DMARDs in patients with RA or psoriatic arthritis (PsA). Elevated ALT/AST levels developed in 14–35% of patients initiating DMARD therapy (Curtis et al., 2009).
Protective Effects of Dehydrocavidine on Acute Hepatotoxicity
Dehydrocavidine (DC), a main active ingredient of Corydalis saxicola Bunting, was found to have a potent hepatoprotective effect on carbon tetrachloride-induced liver injury in rats through its antioxidant activity (Wang et al., 2008).
Safety of Stable Isotopes in Clinical Research
Approaching half a century of stable-isotope usage in human metabolic studies, including D isotopes, has been without documented significant adverse effect. Side-effects with acute D dosing are transitory with no demonstrated evidence of permanent deleterious action (Jones & Leatherdale, 1991).
Safety of Biologic and Nonbiologic DMARD Therapy in Veterans with RA and Hepatitis C Virus Infection
A study examining the effect of DMARD therapy on hepatotoxicity among patients with RA and hepatitis C virus (HCV) infection found that ALT elevations were uncommon, with a higher frequency observed in treatment episodes with current biologic use (Burton et al., 2017).
Vitamins A and D Failing to Protect Against Tuberculosis-Drug-Induced Liver Injury
Vitamin A and D supplementation did not protect against tuberculosis-drug-induced liver injury, suggesting the need for further evaluation of higher dosages and effects of different genotypes for metabolic enzymes or receptors (Xiong et al., 2021).
Accuracy of Assays for 25-Hydroxyvitamin D
A study on the accuracy of serum 25-hydroxyvitamin D (25OHD) assays highlighted the interlaboratory variability and the challenges in reliably measuring 25-hydroxyvitamin D2 (25OHD2), which is essential for monitoring vitamin-D-deficient patients receiving ergocalciferol (Carter et al., 2004).
Diammonium Glycyrrhizinate Mitigating Liver Injury
Diammonium glycyrrhizinate (DG) significantly decreased serum ALT and AST levels and improved the histological damage in concanavalin A-induced autoimmune liver injury in mice. The protective effect of DG may be attributed to its inhibitory activities on inflammatory cytokines in the liver, lymphocyte apoptosis in the thymus, NKT cells proliferation, and activation of CD8+T cells (Gao et al., 2019).
Tenofovir Disoproxil Fumarate in Adolescents with Chronic Hepatitis B
Tenofovir disoproxil fumarate (DF) was found to be well tolerated and highly effective at suppressing hepatitis B virus (HBV) DNA and normalizing alanine aminotransferase (ALT) values in both treatment-naïve adolescents and those with prior exposure to HBV therapy (Murray et al., 2012).
Eigenschaften
Produktname |
D-altrarate(1-) |
|---|---|
Molekularformel |
C6H9O8- |
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
hydron;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3-,4-/m0/s1 |
InChI-Schlüssel |
DSLZVSRJTYRBFB-YCAKELIYSA-M |
Isomerische SMILES |
[H+].[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Kanonische SMILES |
[H+].C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

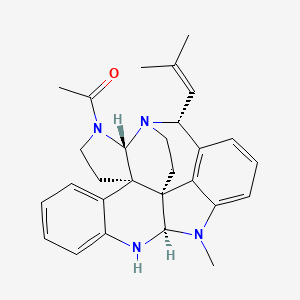
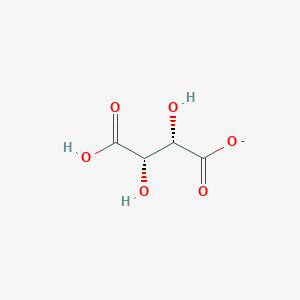
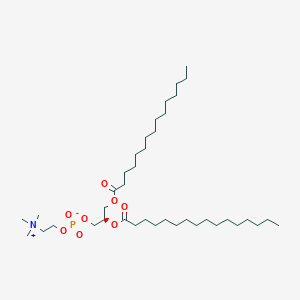
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
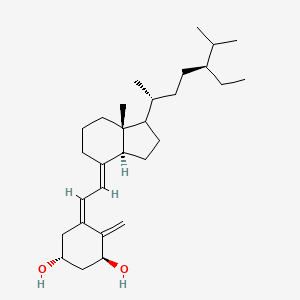
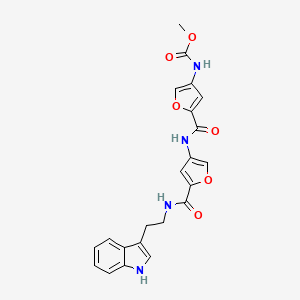
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)


![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
